molecular formula C7H8N2O2 B3419482 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1443980-69-5

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3419482
CAS No.: 1443980-69-5
M. Wt: 152.15 g/mol
InChI Key: CMUKVPRMDVZPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the pyridine class of organic molecules. This compound is known for its unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex pyridine derivatives.

    Biology: Studies have shown its potential antiproliferative activity against various cancer cell lines.

    Medicine: It is being investigated for its potential use in developing new antimicrobial and antiviral agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

While specific safety and hazards information for this compound is not available, it is generally recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves the reaction of Meldrum’s acid with active methylene nitriles. This reaction typically occurs under mild conditions and results in the formation of the desired pyridine derivative . Another method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, which provides easy access to various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity. The use of molecular sieves and refluxing in xylene solutions are common practices in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the 3-carboxamide position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain cancer cell lines by interfering with cellular proliferation pathways . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and receptors involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamides: These compounds have similar structures but differ in their substituents, which can lead to different biological activities.

    2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles: These derivatives also share a similar core structure but have additional nitrile groups, which can enhance their antiproliferative activity.

Uniqueness

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific methyl and carboxamide substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-2-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-3-9-7(11)5(4)6(8)10/h2-3H,1H3,(H2,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUKVPRMDVZPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226257
Record name 3-Pyridinecarboxamide, 1,2-dihydro-4-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-69-5
Record name 3-Pyridinecarboxamide, 1,2-dihydro-4-methyl-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxamide, 1,2-dihydro-4-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.